molecular formula C22H21N5O2S B2501511 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1226429-60-2

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2501511
CAS No.: 1226429-60-2
M. Wt: 419.5
InChI Key: KPCPFPCQNSYQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications

Pyrazole Derivatives in Scientific Research

Pyrazole derivatives are notable for their diverse biological activities and potential in drug discovery. One study highlights the synthesis of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, evaluated for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These compounds, particularly N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, showed significant inhibitory activity, suggesting their potential in treating diseases where these enzymes are implicated (Cetin et al., 2021).

Thiophene-Based Heterocyclic Compounds

Thiophene-based compounds are explored for their enzyme inhibitory activities, which are crucial for developing new therapeutic agents. The synthesis and characterization of thiophene-based heterocyclic compounds have demonstrated significant enzyme inhibitory activities, particularly against AChE, BChE, and GST, showcasing their therapeutic potential. Molecular docking studies have further indicated significant interactions at the enzyme active sites, affirming their efficacy in enzyme inhibition (Cetin et al., 2021).

Properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-26-18(13-17(25-26)15-7-3-2-4-8-15)22(28)27-11-5-9-16(14-27)20-23-24-21(29-20)19-10-6-12-30-19/h2-4,6-8,10,12-13,16H,5,9,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCPFPCQNSYQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCC(C3)C4=NN=C(O4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.